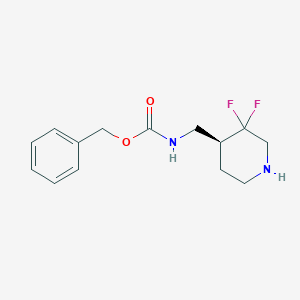

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a benzyl group, a difluoropiperidine moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of Difluoro Substituents: The difluoro groups can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Carbamate Formation: The final step involves the reaction of the difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Benzyl alcohol and the corresponding amine.

Oxidation: N-oxides or other oxidized derivatives.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate depends on its specific application. In general, carbamates can act as enzyme inhibitors by forming stable carbamate-enzyme complexes. The difluoropiperidine moiety may interact with specific molecular targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl carbamate: A simpler analog without the difluoropiperidine moiety.

N-Boc protected amines: Commonly used protecting groups for amines in organic synthesis.

Fluorinated piperidines: Compounds with similar structural features but different functional groups.

Uniqueness

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate is unique due to the presence of both the difluoropiperidine moiety and the benzyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

Benzyl (S)-((3,3-difluoropiperidin-4-yl)methyl)carbamate, identified by its CAS number 1373503-09-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18F2N2O2

- Molecular Weight : 284.30 g/mol

- Structure : The compound features a benzyl group linked to a piperidine derivative, characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring.

The biological activity of this compound is primarily linked to its role as a modulator in various biological pathways. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV).

- Antiviral Activity : In vitro studies have shown that related compounds can act as capsid assembly modulators. For instance, compounds with similar structures demonstrated submicromolar efficacy against HBV, indicating potential for this compound to inhibit viral replication through interference with capsid assembly mechanisms .

- Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cell lines. It is crucial for any potential therapeutic agent to exhibit low toxicity while maintaining efficacy against target pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. SAR studies indicate that modifications on the piperidine ring and the benzyl group can significantly influence antiviral activity and cytotoxicity profiles.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorination | Increases potency against HBV | |

| Benzyl Substitution | Alters cytotoxicity |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in animal models:

- In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited significant reductions in HBV replication markers. These findings suggest that similar effects may be expected from this compound .

- Toxicological Assessments : Toxicological evaluations indicate that high doses do not result in severe adverse effects on vital organs such as the liver and kidneys, supporting its safety profile for further development .

Propriétés

IUPAC Name |

benzyl N-[[(4S)-3,3-difluoropiperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMLJOKRHDVQNA-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCC([C@@H]1CNC(=O)OCC2=CC=CC=C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.